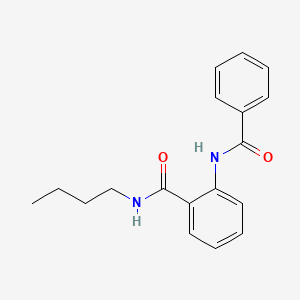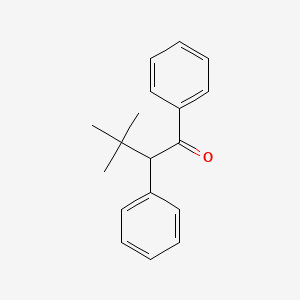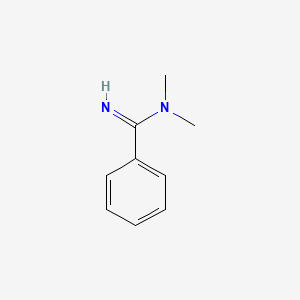
N,N-dimethylbenzamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethylbenzamidine is an organic compound with the molecular formula C9H12N2. It is a derivative of benzamidine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: N,N-Dimethylbenzamidine can be synthesized through several methods. One common method involves the reaction of benzamidine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C6H5C(NH2)NH2} + 2 \text{CH3OSO2} \rightarrow \text{C6H5C(N(CH3)NH2} + 2 \text{NaOSO2} ]
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or platinum, can facilitate the methylation of benzamidine under controlled conditions.
化学反応の分析
Types of Reactions: N,N-Dimethylbenzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form N,N-dimethylbenzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: N,N-Dimethylbenzylamine.
Substitution: Various substituted benzamidines depending on the nucleophile used.
科学的研究の応用
N,N-Dimethylbenzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic structures.
Biology: It is used in the study of enzyme inhibition, particularly as an inhibitor of serine proteases.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N,N-dimethylbenzamidine involves its interaction with molecular targets such as enzymes and receptors. As a ligand, it can coordinate with metal ions in enzymes, altering their activity. In biological systems, it can inhibit the activity of serine proteases by binding to the active site, preventing substrate access.
類似化合物との比較
Benzamidine: The parent compound, which lacks the dimethyl groups.
N,N-Dimethylbenzylamine: A reduced form of N,N-dimethylbenzamidine.
N,N-Dimethylbenzamide: A related compound with a carbonyl group instead of an amidine group.
Uniqueness: this compound is unique due to its strong electron-donating properties, which make it an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds.
特性
CAS番号 |
20548-18-9 |
|---|---|
分子式 |
C9H12N2 |
分子量 |
148.20 g/mol |
IUPAC名 |
N,N-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2/c1-11(2)9(10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
InChIキー |
LNIGFYSAOIMZNA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




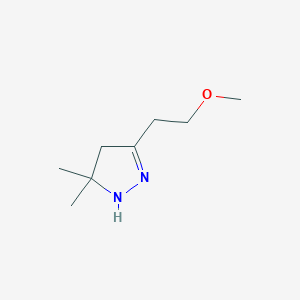
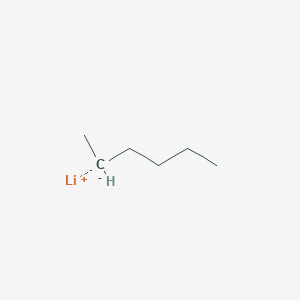

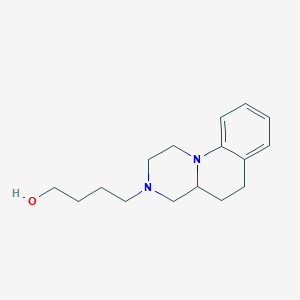
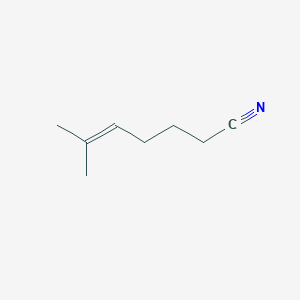

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

